4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Materials and Molecular Design
Biphenyl, a simple aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, is the parent structure for a vast class of compounds. wikipedia.org This structural motif is not merely a passive linker; its unique stereochemical properties, such as atropisomerism in ortho-substituted derivatives, provide a three-dimensional architecture that is crucial in various applications. rsc.org Biphenyl scaffolds are prevalent in numerous biologically active natural products and have become a "privileged scaffold" in medicinal chemistry, forming the core of drugs used to treat a range of conditions. researchgate.net
Beyond pharmaceuticals, the rigidity and planarity of the biphenyl system make it an ideal component for advanced materials. These structures are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers, where their electronic and photophysical properties can be precisely controlled through chemical modification. rsc.orgnih.gov
Table 1: Physicochemical Properties of Unsubstituted Biphenyl
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ |
| Molar Mass | 154.21 g/mol |
| Melting Point | 69.2 °C |
| Boiling Point | 255 °C |
| Solubility in water | 4.45 mg/L |
Data sourced from references wikipedia.orgnih.gov.
Role of Fluorine Substitution in Modulating Molecular Architecture and Reactivity
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. ethernet.edu.etnih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. However, the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which imparts unique properties to the molecule. chemxyne.com
In medicinal chemistry, strategic fluorination can dramatically enhance a drug candidate's profile. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups. acs.orgnih.gov Furthermore, altering a molecule's lipophilicity through fluorination can significantly improve its absorption, distribution, metabolism, and excretion (ADME) properties. chemxyne.com
Overview of Aldehyde Functionality in Organic Transformations
The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. Characterized by a carbonyl center bonded to a hydrogen and an R group, aldehydes are highly reactive and serve as crucial intermediates in the construction of more complex molecules. Their electrophilic carbonyl carbon is susceptible to nucleophilic attack, making them key substrates for forming new carbon-carbon bonds (e.g., Grignard, Wittig, and aldol (B89426) reactions) and carbon-heteroatom bonds.
Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing a pathway to a wide range of other compound classes. This synthetic flexibility makes the aldehyde a valuable "handle" on a molecule like 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde, allowing for its elaboration into more complex derivatives.
Contextualizing this compound within Contemporary Chemical Research
While specific research focusing exclusively on this compound is not widespread in published literature, its structure positions it as a highly valuable intermediate for synthetic applications. The assembly of its core structure would likely be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a powerful method for forming the C-C bond between the two phenyl rings. mdpi.comnih.gov This would typically involve the reaction of a boronic acid derivative of one ring with a halide of the other. For instance, (4-fluoro-2-methoxyphenyl)boronic acid could be coupled with 3-bromobenzaldehyde.
The combination of its structural elements suggests its potential utility in several research areas:
Medicinal Chemistry: The fluorinated biphenyl core is a validated scaffold for bioactive compounds. The methoxy (B1213986) group can influence solubility and receptor binding, while the aldehyde serves as a key point for diversification, allowing for the synthesis of a library of derivatives (e.g., amines, alcohols, acids) for biological screening. rsc.org
Materials Science: The electronically-tuned biphenyl structure could be a building block for novel ligands, polymers, or components in organic electronics, where the aldehyde could be used to anchor the molecule to a surface or polymerize it into a larger assembly.
In essence, this compound represents a bespoke building block, designed with features that are highly sought after for the creation of complex, high-value functional molecules.
Table 2: Key Structural Components and Their Significance
| Component | Function / Significance |
|---|---|
| Biphenyl Scaffold | Provides a rigid, sterically defined, and electronically tunable core. Common in pharmaceuticals and advanced materials. researchgate.netnih.gov |
| Fluorine Atom | Modulates electronic properties, enhances metabolic stability, and improves pharmacokinetic profiles in drug candidates. acs.orgnih.gov |
| Methoxy Group | Influences solubility and acts as an electron-donating group, affecting the reactivity and electronic properties of the aromatic ring. |
| Aldehyde Group | A versatile synthetic handle for a wide range of chemical transformations, including oxidation, reduction, and C-C bond formation. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAWMDVXVSYFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219722 | |
| Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329115-53-8 | |
| Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1329115-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Fluoro-2′-methoxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms. For a complete structural assignment of 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde, spectra from various NMR experiments would be required.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR data would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), integration values corresponding to the number of protons, and signal splitting patterns (multiplicity) due to spin-spin coupling with neighboring nuclei. This would allow for the assignment of each proton in the aromatic rings, the methoxy (B1213986) group, and the aldehyde group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum would show distinct signals for each carbon atom, including those in the biphenyl (B1667301) backbone, the methoxy group, and the carbonyl group of the carbaldehyde. The chemical shifts would provide crucial information about the electronic environment of each carbon.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR would be essential. This technique is highly sensitive and would provide a specific signal for the fluorine atom on the biphenyl ring. The chemical shift and coupling constants to neighboring protons (J-coupling) would confirm its position and electronic environment.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for unambiguously assigning complex structures.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is important for determining the molecule's conformation.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₄H₁₁FO₂), distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. kuleuven.be This hyphenated technique is invaluable for verifying the molecular weight and purity of synthesized compounds. kuleuven.be
In the analysis of this compound, LC, typically reversed-phase high-performance liquid chromatography (HPLC), would first separate the target compound from any impurities or starting materials. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly using electrospray ionization (ESI). ESI generates gas-phase ions from the analyte molecules with minimal fragmentation.
For this compound (molecular formula C₁₄H₁₁FO₂), the mass spectrometer would be expected to detect the protonated molecular ion, [M+H]⁺. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the connectivity of the molecule.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₂ |
| Monoisotopic Mass | 230.0743 u |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Primary Ion Observed | [M+H]⁺ |
| Expected m/z | 231.0822 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the characterization of organic compounds, particularly those that are volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a GC column. As the separated components elute, they enter a mass spectrometer, which is typically operated in electron ionization (EI) mode.
In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that is highly specific to the compound's structure and can be compared against spectral libraries for identification.
For this compound, GC-MS analysis would yield a mass spectrum showing a molecular ion peak (M⁺) at m/z 230, corresponding to its molecular weight. The spectrum would also be rich with fragment ions resulting from the cleavage of specific bonds. Key expected fragments would include those corresponding to the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and cleavage at the biphenyl linkage.
Table 2: Plausible GC-MS Fragmentation Data for this compound
| Plausible Fragment Ion (m/z) | Corresponding Structural Loss |
|---|---|
| 230 | Molecular Ion [M]⁺ |
| 229 | Loss of H radical [M-H]⁺ |
| 201 | Loss of formyl radical [M-CHO]⁺ |
| 199 | Loss of methoxy radical [M-OCH₃]⁺ |
| 171 | Loss of both CHO and OCH₃ fragments |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. uniroma1.itoregonstate.edu It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound would display a series of absorption bands characteristic of its constituent functional groups. The presence of an aldehyde is confirmed by a strong carbonyl (C=O) stretching band, which is expected to appear at a slightly lower wavenumber (around 1705 cm⁻¹) due to conjugation with the aromatic ring. libretexts.org Additionally, two weak, but characteristic, C-H stretching bands for the aldehyde proton typically appear around 2850 and 2750 cm⁻¹. pressbooks.pubvscht.cz
Other key absorptions include C-H stretches for the aromatic rings above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-O stretching from the ether linkage. vscht.cz The C-F bond also gives a strong, characteristic absorption.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2850 & 2750 | C-H Stretch | Aldehyde |
| ~1705 | C=O Stretch | Aldehyde (Conjugated) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether |
| 1250-1100 | C-F Stretch | Aryl Fluoride |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. mkuniversity.ac.innih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, as well as how the molecules are arranged in the crystal lattice. mkuniversity.ac.in
The process requires the growth of a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and bombarded with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined and refined.
Table 4: Representative Crystallographic Data Obtainable for this compound
| Parameter | Type of Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal |
| Z | Number of molecules in the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-F) |
| Bond Angles (°) | Precise angles between three connected atoms |
| Torsion Angles (°) | Conformation of the molecule, including the biphenyl twist angle |
Crystallographic and Supramolecular Architectural Analysis
Crystal System and Space Group Determination
Without experimental single-crystal X-ray diffraction data, the precise crystal system and space group of 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde remain undetermined. However, organic molecules of similar complexity often crystallize in common space groups such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. The final determination of these parameters would require successful crystallization and analysis.
Unit Cell Parameters and Molecular Conformation in the Solid State
The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. These values are unique to the specific crystalline form of the compound.
In the solid state, the molecule's conformation is likely to be non-planar. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) core is a key conformational feature. Steric hindrance between the ortho-methoxy group and the adjacent phenyl ring, as well as with the aldehyde group, would likely lead to a twisted conformation. This twisting is a common feature in substituted biphenyls.
Analysis of Intermolecular Interactions
The packing of this compound molecules in a crystal lattice would be stabilized by a combination of non-covalent interactions.
Hydrogen Bonding Networks (C-H...O, C-H...F)
While lacking traditional strong hydrogen bond donors, the molecule can participate in weaker C-H...O and C-H...F hydrogen bonds. The oxygen atom of the carbaldehyde group is a primary hydrogen bond acceptor. Aromatic and aldehydic C-H groups can act as donors, leading to the formation of dimeric motifs or extended chains. rsc.org The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor in C-H...F interactions, further stabilizing the crystal structure. nih.gov
Interactive Table: Potential Hydrogen Bonds
| Donor | Acceptor | Interaction Type |
| C-H (Aromatic) | O (Carbaldehyde) | C-H...O |
| C-H (Aldehyde) | O (Carbaldehyde) | C-H...O |
| C-H (Aromatic) | F | C-H...F |
| C-H (Methoxy) | O (Carbaldehyde) | C-H...O |
| C-H (Methoxy) | F | C-H...F |
π-π Stacking Interactions
The two aromatic rings of the biphenyl moiety provide sites for π-π stacking interactions. nih.govmdpi.com These interactions are crucial in the packing of many aromatic compounds. Due to the likely twisted conformation of the biphenyl core, the stacking might occur between the phenyl rings of adjacent molecules rather than intramolecularly. The introduction of an electron-withdrawing fluorine atom can influence the electrostatic nature of the aromatic ring, potentially leading to stronger phenyl-perfluorophenyl-type interactions if the packing allows for such arrangements. nih.govresearchgate.net
Halogen Bonding Interactions
While fluorine is the least polarizable halogen and typically a weak halogen bond donor, the possibility of C-F...O or C-F...π interactions cannot be entirely ruled out, although they are expected to be weaker than those involving heavier halogens.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
For this compound, a Hirshfeld surface analysis would be instrumental in understanding the roles of the fluorine, methoxy (B1213986), and carbaldehyde functional groups in directing the supramolecular assembly. It would provide quantitative data on the prevalence of interactions involving these groups, offering insights into the hierarchy of non-covalent forces that govern the crystal structure. However, at present, no published studies have reported a Hirshfeld surface analysis for this specific compound.
Conformational Preferences in Crystalline Environments
The conformational flexibility of biphenyl compounds is a key determinant of their crystal packing. The dihedral angle between the two phenyl rings can vary significantly depending on the nature and position of substituents, as well as the influence of intermolecular interactions in the solid state. In the case of this compound, the interplay between the electronic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with the steric demands of the carbaldehyde group, would be expected to influence its preferred conformation in the crystalline form.
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of molecules in a crystal, including their conformational preferences. A crystallographic study of this compound would reveal the specific torsion angles and bond lengths within the molecule as it exists in the solid state. This information is crucial for understanding how the molecule adapts its geometry to maximize favorable intermolecular interactions and achieve a stable crystal lattice. As of now, the crystal structure of this compound has not been reported in the scientific literature, precluding a detailed discussion of its conformational preferences in the crystalline environment.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently used to obtain reliable results for organic molecules, including geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netopenaccesspub.org
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde, this process involves finding the minimum energy conformation by considering the rotation around several key single bonds:
The C-O bond of the methoxy (B1213986) group.
The C-C bond connecting the carbaldehyde group to the phenyl ring.
A conformational analysis would be performed by systematically rotating these bonds to map the potential energy surface and identify the global and local energy minima. researchgate.netufms.br The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Calculated using DFT/B3LYP/6-311++G(d,p). This table is for illustrative purposes to show the type of data generated.
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length | C=O (aldehyde) | 1.21 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-C (inter-ring) | 1.49 Å |
| Bond Angle | O=C-H (aldehyde) | 120.5° |
| Dihedral Angle | C-C-C-C (inter-ring) | 40.2° |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests a molecule is more polarizable and reactive, whereas a large gap implies higher stability. nih.govresearchgate.net
For this compound, the electron-donating methoxy group would likely contribute significantly to the HOMO, which would be localized on the methoxy-substituted phenyl ring. Conversely, the electron-withdrawing carbaldehyde and fluoro groups would cause the LUMO to be distributed over the other phenyl ring and the aldehyde moiety. openaccesspub.orgscholarsresearchlibrary.com This analysis helps predict how the molecule will interact with other reagents.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table presents typical quantum chemical descriptors derived from HOMO-LUMO energies and is for illustrative purposes.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.50 | - |
| ELUMO | -2.25 | - |
| Energy Gap (ΔE) | 4.25 | ELUMO - EHOMO |
| Hardness (η) | 2.125 | (ELUMO - EHOMO) / 2 |
| Softness (S) | 0.235 | 1 / (2η) |
| Electronegativity (χ) | 4.375 | -(ELUMO + EHOMO) / 2 |
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its interaction with other species. researchgate.net The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). dtic.milresearchgate.net
In this compound, the most negative potential (red) would be expected around the oxygen atoms of the carbaldehyde and methoxy groups due to their lone pairs of electrons. The electronegative fluorine atom would also create a region of negative potential. Positive potentials (blue) would likely be found on the hydrogen atoms, particularly the aldehydic proton. dtic.mil
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a reliable assignment of experimental IR and Raman spectra. researchgate.net Key predicted vibrational modes for the target molecule would include the C=O stretch of the aldehyde, C-O-C stretches of the methoxy group, C-F stretching, and various aromatic C-C stretching and C-H bending modes. scispace.com
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another powerful application of DFT. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Computed chemical shifts can achieve high accuracy, often with root-mean-square errors of 0.2–0.4 ppm for ¹H shifts, aiding in the structural elucidation and assignment of complex spectra. mdpi.comnih.gov
Table 3: Illustrative Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is a hypothetical representation of data from a DFT frequency calculation.
| Vibrational Mode | Calculated Wavenumber (Scaled) | Expected Experimental Region |
|---|---|---|
| C-H stretch (aldehyde) | 2850, 2750 | 2880-2820, 2780-2720 |
| C=O stretch (aldehyde) | 1695 | 1715-1695 |
| C-C stretch (aromatic) | 1600, 1580, 1490 | 1610-1450 |
| C-O-C stretch (methoxy) | 1255 (asym), 1030 (sym) | 1275-1200, 1075-1020 |
| C-F stretch | 1240 | 1270-1100 |
Quantum Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. mdpi.com While often used for biological activity, QSAR can also be applied to physicochemical properties, as specified.
For a series of substituted biphenyl (B1667301) carbaldehydes, a QSAR model could be developed to predict properties such as chromatographic retention time, solubility, or reaction rate constants. This involves:
Calculating Molecular Descriptors: A wide range of quantum chemical descriptors would be calculated for each molecule in the series. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and thermodynamic descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of these descriptors to the property of interest. universiteitleiden.nl
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
Such a model provides valuable insights into which molecular features are most influential for a given property, guiding the design of new compounds with desired characteristics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While DFT provides a static, gas-phase picture of a molecule at 0 K, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time in a condensed phase, such as in a solvent. mdpi.com
An MD simulation of this compound would involve:
System Setup: Placing the DFT-optimized structure into a simulation box filled with explicit solvent molecules (e.g., water, methanol).
Applying a Force Field: A force field (a set of parameters describing the potential energy of the system) is assigned to all atoms. mdpi.com
Simulation: The system's evolution is simulated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.
MD simulations can reveal crucial information about the molecule's conformational flexibility in solution, including the dynamics of the inter-ring rotation and substituent movements. It also provides a detailed picture of the solvation shell, showing how solvent molecules arrange around different parts of the solute and form specific interactions like hydrogen bonds. This is essential for understanding the molecule's behavior in a realistic chemical environment. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 4 Fluoro 2 Methoxybiphenyl 3 Carbaldehyde
Electron Transfer Pathways in Cross-Coupling Reactions
The formation of the biphenyl (B1667301) scaffold of 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde is commonly achieved through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. While the dominant catalytic cycle is well-established, the potential for electron transfer pathways, particularly in the context of specific substrates and reaction conditions, is an area of ongoing investigation.
In a typical palladium-catalyzed Suzuki-Miyaura coupling, the mechanism is generally considered to proceed through a series of two-electron steps: oxidative addition, transmetalation, and reductive elimination. However, under certain conditions, single electron transfer (SET) pathways can become operative. For the synthesis of this compound, this would involve the coupling of an aryl halide and an arylboronic acid.
The likelihood of SET pathways can be influenced by several factors, including the nature of the catalyst, ligands, and the electronic properties of the coupling partners. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group in the precursors to this compound can influence the redox potentials of the intermediates, potentially opening up SET channels. While detailed studies specifically on this compound are not prevalent, research on related fluorinated and methoxy-substituted biphenyls suggests that the balance between two-electron and one-electron pathways can be subtle.
Detailed Mechanistic Cycles of Transition Metal-Catalyzed Reactions
The synthesis of this compound via the Suzuki-Miyaura reaction provides a classic example of a transition metal-catalyzed cross-coupling cycle. The generally accepted mechanism, which is applicable to the formation of this compound, involves a palladium catalyst and can be broken down into three primary steps libretexts.orgrsc.org:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., a bromo- or iodo-substituted benzene (B151609) ring bearing the fluoro or the methoxy and carbaldehyde precursors) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The reactivity for this step generally follows the order I > Br > Cl. rsc.org
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester derivative of the other aromatic ring) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This "ate" complex then reacts with the Pd(II) intermediate from the oxidative addition step, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. In this concerted step, the two organic groups are coupled to form the new carbon-carbon bond of the biphenyl product, and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.
The efficiency of this cycle in producing this compound is highly dependent on the choice of catalyst, ligands, base, and solvent. Sterically demanding and electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for the Synthesis of this compound
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Pd(II)-aryl-halide complex |
| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Diorganopalladium(II) complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biphenyl product and Pd(0) |
This table is interactive. Click on the headers to sort.
Pathways for Derivatization Reactions (e.g., Condensation, Cyclization)
The aldehyde functionality of this compound is a versatile handle for a variety of derivatization reactions, including condensation and cyclization.
Condensation Reactions: A common transformation of aromatic aldehydes is the Claisen-Schmidt condensation, which involves the reaction with a ketone or another enolizable carbonyl compound in the presence of a base. wikipedia.org For this compound, the mechanism proceeds as follows:
Enolate Formation: A base (e.g., hydroxide) removes an α-proton from the ketone to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (an aldol (B89426) addition product).
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). This elimination is often facile due to the formation of an extended conjugated system. magritek.com
Cyclization Reactions: The biphenyl structure of this compound, in conjunction with its aldehyde group, can be utilized in cyclization reactions to form polycyclic aromatic systems. The specific mechanistic pathways are highly dependent on the reaction partners and conditions. For instance, intramolecular cyclizations can be designed by first introducing a suitable functional group that can react with the aldehyde.
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control: In reactions involving the aldehyde group of this compound, such as nucleophilic additions, the creation of a new stereocenter is possible. The stereochemical outcome of such reactions is governed by the principles of asymmetric induction. While there are no specific studies on this compound, general models such as the Felkin-Anh and Cram models can be used to predict the stereoselectivity of nucleophilic attack on the carbonyl group. The steric bulk of the adjacent methoxy-substituted phenyl ring and the electronic effects of the substituents would play a key role in directing the approach of the nucleophile. The use of chiral reagents or catalysts can be employed to achieve high levels of enantioselectivity. diva-portal.org
Regioselectivity: Regioselectivity becomes important when considering further functionalization of the aromatic rings of this compound, for example, in electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methoxy, and carbaldehyde groups) will determine the position of the incoming electrophile. The methoxy group is a strong activating group and is ortho-, para-directing. The fluoro group is a deactivating group but is also ortho-, para-directing. The carbaldehyde group is a deactivating group and is meta-directing. The interplay of these electronic effects will dictate the regiochemical outcome of such reactions. In cross-coupling reactions for its synthesis, the regioselectivity is predetermined by the position of the halogen and boron functionalities on the starting materials. nih.gov
Derivatization and Chemical Modification Strategies
Functionalization at the Carbaldehyde Moiety
The aldehyde group is a highly versatile functional handle, readily participating in oxidation, reduction, and condensation reactions. These transformations allow for the conversion of the aldehyde into other important functional groups, such as carboxylic acids and alcohols, or for the construction of larger molecules through the formation of imines and heterocyclic systems.
The aldehyde functional group of 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4'-Fluoro-2'-methoxybiphenyl-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on this exact molecule are not prevalent, the oxidation of structurally similar compounds, such as 4-fluoro-2-methoxybenzaldehyde, provides insight into effective methodologies.
One common method is the Dakin reaction, which employs hydrogen peroxide under basic conditions. Other standard oxidizing agents can also be employed to achieve this conversion efficiently. The choice of reagent can be tailored based on the desired reaction conditions and the presence of other sensitive functional groups in a more complex substrate.
Table 1: Potential Oxidation Reactions
| Oxidizing Agent | Expected Product | Reaction Type |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Base | 4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | Dakin Oxidation |
| Potassium Permanganate (KMnO₄) | 4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | Standard Oxidation |
| Jones Reagent (CrO₃/H₂SO₄) | 4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | Standard Oxidation |
The carbaldehyde moiety can be selectively reduced to a primary alcohol, yielding (4'-Fluoro-2'-methoxybiphenyl-3-yl)methanol. This conversion is typically achieved with high yields using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. These reduction methods are generally mild and chemoselective for the aldehyde group. For instance, the imine bonds of Schiff bases, formed from aldehydes, can be "immobilized" through hydrogenation with NaBH₄ to create stable amine linkages.
Table 2: Common Reduction Methodologies
| Reducing Agent | Expected Product | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl)methanol | Mild and selective; commonly used in alcoholic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | (4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl)methanol | Powerful reducing agent; requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | (4'-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl)methanol | Clean reaction; requires specialized hydrogenation equipment. |
The reaction of the aldehyde group with primary amines represents one of the most important derivatization pathways, leading to the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The resulting C=N double bond in the Schiff base provides a new site for further chemical modification.
These reactions are highly general, and a wide variety of aromatic and aliphatic amines can be used to generate a diverse library of imine derivatives. For example, vanillin, a structurally related methoxy-aldehyde, readily reacts with compounds like 2-aminobenzenethiol and various hydrazides to form the corresponding Schiff bases in high yields.
Furthermore, these condensation reactions are pivotal in the synthesis of various heterocyclic compounds. By choosing a primary amine that contains a second nucleophilic group, a subsequent intramolecular cyclization can occur to form stable five- or six-membered rings. The use of fluorinated building blocks in such reactions is a common strategy for producing fluorinated heterocycles, which are significant in medicinal and materials chemistry.
Table 3: Examples of Schiff Base and Heterocycle Formation
| Reactant | Intermediate/Product Type | Potential Heterocycle |
|---|---|---|
| Aniline | Schiff Base (Imine) | - |
| 2-Aminoethanol | Schiff Base (Imine) | Oxazolidine (after reduction and cyclization) |
| o-Phenylenediamine | Bis-Schiff Base | Benzodiazepine derivative |
| Hydrazine | Hydrazone | Pyrazole derivative |
| Thiosemicarbazide | Thiosemicarbazone | Thiadiazole derivative |
Modifications of the Biphenyl (B1667301) Core
Beyond the aldehyde group, the biphenyl scaffold itself offers opportunities for modification. These changes involve the introduction of new substituents onto the aromatic rings or the synthesis and study of isomeric structures.
The introduction of additional functional groups onto the biphenyl core can be achieved through electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the activating and deactivating effects of the groups already present (fluoro, methoxy (B1213986), and carbaldehyde).
On the 3-carbaldehyde-2-methoxyphenyl ring: The methoxy group is a strong activating, ortho-, para-director, while the carbaldehyde is a deactivating, meta-director. The directing effects would favor substitution at the C4 and C6 positions.
On the 4-fluorophenyl ring: The fluorine atom is a deactivating but ortho-, para-director. Therefore, substitution would be directed to the C3' and C5' positions (ortho to the fluorine).
Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be used to install new functionalities, although the specific conditions would need to be optimized to control regioselectivity. The synthesis of complex multipodal biphenyl aldehydes has been successfully achieved using Suzuki coupling reactions, demonstrating a powerful method for building up the core structure.
The synthesis and characterization of isomers of this compound are important for structure-activity relationship studies. Positional isomers, where the fluoro, methoxy, and carbaldehyde groups are located at different positions on the biphenyl skeleton, can exhibit distinct chemical and physical properties.
Several isomers are documented in chemical databases, highlighting the synthetic accessibility of different substitution patterns. The exploration of these isomers allows for a fine-tuning of the molecule's steric and electronic properties.
Table 4: Selected Isomers of this compound
| Compound Name | CAS Number | Structural Difference |
|---|---|---|
| This compound | 1345411-23-9 | Parent Compound |
| 3'-Fluoro-4'-methoxybiphenyl-4-carbaldehyde | - | Substituent positions swapped on the fluoro/methoxy ring; aldehyde at C4. |
| 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxaldehyde | 1961539-31-0 | Aldehyde at C2; methoxy at C3'; fluoro at C4. |
| 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | 1365272-68-1 | Fluoro at C2'; methoxy at C4'. |
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Biphenyl Carbaldehyde Unit
The unique structural characteristics of this compound, featuring a reactive aldehyde group and a conformationally flexible biphenyl core with distinct electronic properties, make it a promising candidate for the construction of advanced polymeric and supramolecular architectures. The strategic derivatization of the carbaldehyde moiety and the exploitation of non-covalent interactions involving the biphenyl system are key to creating materials with tailored properties.
The aldehyde functionality serves as a versatile anchor for a variety of polymerization reactions. One prominent strategy involves its conversion into a more reactive derivative suitable for established polymerization techniques. For instance, the carbaldehyde can be transformed into a vinyl group through a Wittig reaction or similar olefination methods. The resulting vinyl-substituted biphenyl monomer can then undergo polymerization to yield poly(arylene vinylene)s (PAVs), a class of conjugated polymers known for their applications in organic electronics. The specific substitution pattern of the biphenyl unit, including the electron-donating methoxy group and the electron-withdrawing fluorine atom, is expected to influence the electronic and photophysical properties of the resulting polymer.
Another approach to polymerization involves the direct reaction of the aldehyde. Aldehyde condensation polymerization, typically with co-monomers like phenols, urea, or melamine, can lead to the formation of network polymers. In these reactions, the aldehyde group forms methylene (B1212753) bridges between the aromatic units of the co-monomers. The biphenyl moiety would be incorporated as a pendant group, influencing the polymer's thermal stability, solubility, and mechanical properties.
Beyond covalent polymerization, the this compound unit is an excellent building block for supramolecular assemblies. These ordered structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The biphenyl core is particularly prone to π-π stacking, which can drive the self-assembly of molecules into well-defined nanostructures.
The aldehyde group can be derivatized to introduce functionalities that promote specific intermolecular interactions. For example, reaction with amines can form Schiff bases (imines), which can act as hydrogen bond acceptors and participate in the formation of liquid crystals or macrocycles. The formation of macrocycles through the condensation of aromatic dialdehydes with diamines is a well-established method for creating complex host-guest systems. nih.govbohrium.com While this compound is a mono-aldehyde, its dimerization or reaction with a suitable linking molecule could provide a dialdehyde (B1249045) precursor for such macrocyclization reactions.
The inherent polarity and potential for hydrogen bonding of the methoxy and aldehyde groups, combined with the anisotropic shape of the biphenyl unit, also suggest the potential for forming liquid crystalline phases. mdpi.com By modifying the aldehyde to an appropriate functional group, such as an ester or an imine, and attaching a flexible alkyl chain, it is possible to design molecules that exhibit mesomorphic behavior. The balance between the rigid biphenyl core and the flexible chain, along with the specific intermolecular interactions, would determine the type of liquid crystal phase formed (e.g., nematic, smectic).
The following tables present hypothetical data for polymeric and supramolecular systems derived from this compound, illustrating the potential outcomes of the synthetic strategies discussed.
Table 1: Hypothetical Properties of Poly(arylene vinylene) Derived from a Vinyl-Functionalized 4'-Fluoro-2'-methoxybiphenyl Monomer
| Property | Value |
| Monomer | 3-vinyl-4'-fluoro-2'-methoxybiphenyl |
| Polymerization Method | Acyclic Diene Metathesis (ADMET) |
| Number Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg) | 125 °C |
| Absorption Maximum (in solution) | 380 nm |
| Emission Maximum (in solution) | 450 nm |
| Quantum Yield | 0.45 |
Table 2: Hypothetical Characteristics of a Supramolecular Assembly Based on a Schiff Base Derivative
| Property | Description |
| Derivative | (E)-N-(4-octylphenyl)-1-(4'-fluoro-2'-methoxy-[1,1'-biphenyl]-3-yl)methanimine |
| Self-Assembly Driving Forces | π-π stacking, dipole-dipole interactions, van der Waals forces |
| Observed Morphology | Nematic liquid crystal phase |
| Phase Transition Temperature (Nematic to Isotropic) | 95 °C |
| Application | Component in liquid crystal displays |
Table 3: Hypothetical Parameters for a [2+2] Macrocycle Synthesized from a Dimerized Aldehyde
| Property | Value |
| Precursor | 4,4''-difluoro-2,2''-dimethoxy-1,1':4',1'':4'',1'''-quaterphenyl-3',3''-dicarbaldehyde |
| Co-monomer | 1,4-diaminobenzene |
| Macrocycle Size | 22-membered ring |
| Yield | 65% |
| Cavity Dimensions (estimated) | 8 Å x 12 Å |
| Potential Application | Host for electron-deficient guest molecules |
These examples underscore the versatility of this compound as a foundational component for creating a diverse range of functional polymers and supramolecular materials. Future research in this area would likely focus on the precise control of polymerization to achieve well-defined polymer architectures and the rational design of derivatives to program specific self-assembly pathways.
Advanced Analytical Methodologies for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the method of choice for compounds of this nature. chromatographyonline.comchromatographyonline.com This technique allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities.
Below is an illustrative data table representing a hypothetical HPLC analysis for the purity assessment of a synthesized batch of "this compound".
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
|---|---|---|---|
| Batch A-001 | 5.78 | 4897500 | 99.5 |
| Batch A-002 | 5.79 | 5123400 | 99.6 |
| Reference Standard | 5.78 | 5250000 | 99.9 |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". researchgate.netscielo.br This method is particularly useful for separating and identifying volatile and thermally stable compounds. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.
GC analysis can provide information on the presence of volatile impurities that may not be easily detected by HPLC. A typical GC method would involve optimizing the temperature program of the oven to ensure good separation of all components. scielo.br The NIST WebBook provides extensive gas chromatography data for the parent compound, biphenyl (B1667301), which can serve as a starting point for developing a method for its derivatives. nist.gov
The following table illustrates potential GC parameters and expected results for the analysis of "this compound".
| Parameter | Condition |
|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Carrier Gas | Helium |
| Expected Retention Time | ~15.2 min |
| Purity by Area % | >99% |
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. shoko-sc.co.jpsandiego.edu During the synthesis of "this compound", likely via a Suzuki coupling reaction, TLC can be used to track the consumption of the starting materials (e.g., a boronic acid and an aryl halide) and the formation of the desired biphenyl product. sandiego.edugre.ac.uk
By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product can be observed. The reaction is considered complete when the spots of the starting materials have disappeared. The choice of the eluent is critical for achieving good separation, and a common solvent system for such reactions is a mixture of hexanes and ethyl acetate. sandiego.edu
This table provides an example of how TLC data would be recorded and interpreted during a synthesis.
| Reactant/Product | Hypothetical Rf Value (4:1 Hexanes:Ethyl Acetate) | Observation |
|---|---|---|
| Aryl Halide (Starting Material) | 0.65 | Spot diminishes over time |
| Boronic Acid (Starting Material) | 0.10 | Spot diminishes over time |
| This compound (Product) | 0.45 | Spot appears and intensifies over time |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. It provides experimental percentages of carbon, hydrogen, and other elements present in the molecule. For "this compound" (C₁₄H₁₁FO₂), the theoretical elemental composition can be calculated from its molecular formula.
The experimental values obtained from combustion analysis should closely match the theoretical values, typically within a ±0.4% deviation, to confirm the empirical formula and the purity of the compound. nih.govnih.gov This analysis is a critical component of the structural elucidation and characterization of newly synthesized molecules. mdpi.comnajah.edu
The table below shows the theoretical elemental composition of "this compound" and a set of acceptable experimental results.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 73.03 | 72.89 | -0.14 |
| Hydrogen (H) | 4.82 | 4.75 | -0.07 |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The pursuit of green chemistry principles is paramount in modern organic synthesis. Future research should focus on developing more environmentally benign methods for synthesizing 4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde, moving away from traditional methods that may rely on hazardous reagents, harsh conditions, or generate significant waste.
Key areas for investigation include:
Aqueous Media Reactions: Exploring cross-coupling reactions, such as the Suzuki-Miyaura coupling, in water or aqueous mixtures can significantly reduce the reliance on volatile organic compounds (VOCs). The use of water as a solvent not only enhances safety but can also, in some cases, improve reaction rates and selectivity. psu.edu
Energy-Efficient Methods: Microwave-assisted synthesis and flow chemistry represent powerful tools for reducing energy consumption and reaction times. psu.edu These techniques allow for precise temperature control and rapid optimization, often leading to higher yields and cleaner reaction profiles compared to conventional heating.
Biodegradable Catalysts and Reagents: The development and implementation of catalysts derived from renewable resources or designed for easy degradation after use would represent a significant step forward.
The table below outlines a hypothetical comparison between a traditional synthetic approach and a potential green alternative for a key biphenyl-forming step.
| Feature | Traditional Route (e.g., Suzuki Coupling) | Proposed Green Route |
| Solvent | Toluene, Dioxane, or DMF | Water, Ethanol/Water, or other bio-based solvents |
| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous/Recyclable Palladium Catalyst (e.g., Pd on carbon) or Nanoparticle Catalyst |
| Energy Input | Conventional heating (oil bath) for several hours | Microwave irradiation for minutes |
| Workup | Organic solvent extraction, silica (B1680970) gel chromatography | Filtration to recover product and catalyst, minimal purification |
| Byproducts | Significant solvent waste, catalyst residues | Primarily water, recyclable catalyst |
Exploration of Novel Catalytic Systems for Challenging Transformations
The functional groups present in this compound—the aldehyde, the fluoro group, and the methoxy (B1213986) group—offer multiple handles for subsequent chemical transformations. Future research should aim to explore novel catalytic systems to selectively modify these groups, opening pathways to new derivatives with unique properties.
Potential research avenues include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. This could be applied to the late-stage functionalization of the biphenyl (B1667301) core or for novel transformations of the aldehyde group that are not accessible through traditional thermal methods.
Bio-catalysis: The use of enzymes could offer unparalleled selectivity for modifying the molecule. For instance, engineered oxidoreductases could be used for the stereoselective reduction of the carbaldehyde to an alcohol, or other enzymes could be employed for selective demethylation or C-H functionalization.
Multi-functional Catalysts: Developing catalysts that can promote multiple transformations in a single pot (tandem or cascade reactions) would streamline the synthesis of complex derivatives. nih.gov For example, a catalyst that facilitates a coupling reaction followed by an in-situ cyclization involving the aldehyde would be highly valuable. nih.gov Polymer scaffolds can be used to create favorable microenvironments for these catalytic reactions. nih.gov
Advanced Characterization of Excited States and Photophysical Properties
Biphenyl and its derivatives are known for their interesting photophysical properties, which are highly dependent on the torsional angle between the two phenyl rings. colostate.edu The substitution pattern on this compound is expected to significantly influence its electronic structure and, consequently, its behavior in electronically excited states.
A thorough investigation of its photophysics is a critical unexplored avenue. Research should focus on:
Conformational Analysis: The geometry of biphenyl derivatives can change significantly upon electronic excitation, often becoming more planar in the excited state compared to the twisted ground state. aip.orgresearchgate.net Advanced computational studies (e.g., using SAC-CI and CASPT2 methods) combined with experimental techniques like supersonic jet spectroscopy could elucidate the precise geometries of the ground and lowest singlet and triplet excited states. colostate.eduresearchgate.net
Solvatochromism: Studying the absorption and fluorescence spectra of the compound in a range of solvents with varying polarities can provide insight into the change in dipole moment upon excitation. iucr.org This data is crucial for understanding how the environment affects the electronic transitions and for designing molecules for specific applications, such as sensors.
Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy are essential to map the deactivation pathways of the excited states. This would allow for the determination of key parameters such as fluorescence lifetimes, quantum yields, and the rates of intersystem crossing to the triplet state. Understanding these dynamics is fundamental for applications in organic electronics or photochemistry. acs.org
The following table lists key photophysical parameters that warrant investigation for this compound.
| Parameter | Experimental Technique | Computational Method | Significance |
| Absorption Maxima (λ_abs) | UV-Vis Spectroscopy | TD-DFT, SAC-CI | Characterizes electronic transitions from the ground state. researchgate.net |
| Emission Maxima (λ_em) | Fluorescence/Phosphorescence Spectroscopy | TD-DFT, SAC-CI | Characterizes radiative decay from excited states. researchgate.net |
| Fluorescence Quantum Yield (Φ_f) | Integrating Sphere Measurements | - | Measures the efficiency of the fluorescence process. |
| Excited State Lifetime (τ) | Time-Correlated Single Photon Counting (TCSPC) | - | Reveals the kinetics of excited-state decay. acs.org |
| Ground/Excited State Dihedral Angle | X-ray Crystallography / NMR Spectroscopy | DFT / CASSCF | Determines the degree of conjugation and steric hindrance. colostate.eduiucr.org |
Application of Machine Learning in Predicting Reactivity and Structural Features
The integration of artificial intelligence and machine learning (ML) is revolutionizing chemical research. rjptonline.org Applying these tools to this compound could accelerate the discovery of new reactions and properties, bypassing costly and time-consuming trial-and-error experimentation.
Future research directions in this area include:
Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and potential byproducts. rjptonline.orgresearchgate.net Such models could be used to screen a wide range of potential reactions for the aldehyde or aromatic rings of the target molecule, identifying the most promising candidates for laboratory investigation. ukcatalysishub.co.uk
QSAR and QSPR Models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of derivatives of this compound with their biological activity or physical properties. This would enable the in silico design of new compounds with desired characteristics.
Surrogate Models for Quantum Chemistry: Machine learning can create surrogate models that predict the results of expensive quantum chemical calculations with high accuracy but at a fraction of the computational cost. digitellinc.comcmu.edu This would enable high-throughput screening of photophysical properties or reaction barriers for a large library of related biphenyl derivatives. digitellinc.com
The table below details potential ML applications for this compound.
| Application Area | Machine Learning Model | Required Data | Potential Outcome |
| Reaction Yield Prediction | Graph Neural Networks, Random Forest | Dataset of similar biphenyl functionalization reactions with detailed conditions and yields. | Prioritization of reaction conditions to maximize yield and minimize experimental effort. researchgate.net |
| Photophysical Property Prediction | Kernel Ridge Regression, Neural Networks | Computed or experimental data (e.g., λ_abs, λ_em) for a set of related biphenyls. | Rapid screening of new derivatives for desired optical properties. |
| Conformational Analysis | Machine Learning Interatomic Potentials (MLIPs) | Quantum mechanical energy calculations for various conformers. | Accurate and efficient prediction of low-energy conformers and rotational barriers. cmu.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
